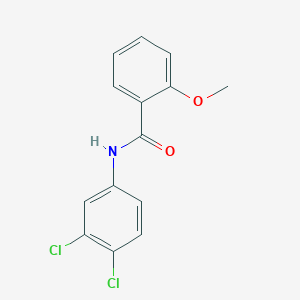

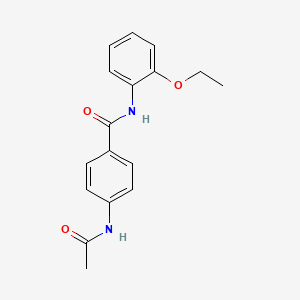

N-(3,4-dichlorophenyl)-2-methoxybenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(3,4-dichlorophenyl)-2-methoxybenzamide, also known as diclofenac, is a non-steroidal anti-inflammatory drug (NSAID) that is commonly used to treat pain and inflammation. It was first introduced in the 1970s and has since become one of the most widely prescribed drugs in the world. In addition to its use as a pain reliever, diclofenac has also been the subject of extensive scientific research, which has revealed a range of potential applications in fields such as cancer treatment, neuroprotection, and wound healing.

Wissenschaftliche Forschungsanwendungen

Herbicide Development

“N-(3,4-dichlorophenyl)-2-methoxybenzamide” is structurally similar to Diuron (N-(3,4-dichlorophenyl)-N’,N’-dimethylurea), which is known to inhibit photosynthesis in plants . This suggests potential applications in developing new herbicides that can target specific pathways in plant metabolism, offering a way to control weed growth in agricultural settings.

Photosynthesis Research

Due to its similarity to Diuron, this compound could be used in scientific studies to understand the mechanism of photosynthesis inhibition . Researchers can use it to probe the photosynthetic machinery of plants, algae, and bacteria, which can lead to insights into energy capture and conversion.

Wirkmechanismus

Target of Action

N-(3,4-dichlorophenyl)-2-methoxybenzamide, also known as DCMU or Diuron, primarily targets the photosystem II (PSII) in plants . PSII is a key component of the photosynthetic pathway, responsible for the initial conversion of light energy into chemical energy .

Mode of Action

DCMU inhibits the electron transport chain reaction in PSII, specifically blocking the Q_B plastoquinone binding site . This prevents the flow of electrons from PSII to plastoquinone, disrupting the photosynthetic electron transport chain . As a result, the plant’s ability to convert light energy into chemical energy (ATP and reductant potential) is significantly reduced .

Biochemical Pathways

The inhibition of the electron transport chain by DCMU affects the light-dependent reactions of photosynthesis . This disruption prevents the production of ATP and NADPH, essential molecules for the light-independent reactions (Calvin cycle) where CO2 is fixed into carbohydrates . Therefore, DCMU indirectly affects the Calvin cycle by limiting the availability of ATP and NADPH .

Result of Action

The primary result of DCMU’s action is the inhibition of photosynthesis, leading to a decrease in plant growth and development . In the context of its use as a herbicide, this results in the death of susceptible weed species . It’s worth noting that some species have developed resistance to dcmu, likely through mutations that alter the herbicide’s target site or enhance its metabolic degradation .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of DCMU. For instance, the compound’s effectiveness can be affected by factors such as soil type, temperature, and rainfall. Additionally, the presence of other chemicals in the environment could potentially influence DCMU’s stability and degradation . It’s also important to consider the potential ecological impact of DCMU, as it can affect non-target organisms and ecosystems .

Eigenschaften

IUPAC Name |

N-(3,4-dichlorophenyl)-2-methoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11Cl2NO2/c1-19-13-5-3-2-4-10(13)14(18)17-9-6-7-11(15)12(16)8-9/h2-8H,1H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXCIHGNHNFZXOJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)NC2=CC(=C(C=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11Cl2NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3,4-dichlorophenyl)-2-methoxybenzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(4-chlorophenyl)-2-({[(4-chlorophenyl)amino]carbonyl}amino)-3-thiophenecarboxamide](/img/structure/B5562144.png)

![N-[(4-tert-butyl-1,3-thiazol-2-yl)methyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5562149.png)

![4-[4-(5-chloro-2-methoxybenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B5562155.png)

![1-(2-amino-2-oxoethyl)-N-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-4-piperidinecarboxamide](/img/structure/B5562162.png)

![2-(1,3-benzothiazol-2-yl)-4-[1-(cyclopentylamino)ethylidene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5562170.png)

![2-[(4-bromophenyl)thio]-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B5562175.png)

![2-[2-(1-piperidinyl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5562181.png)

![3-{1-[2-(methoxycarbonyl)phenyl]-5-phenyl-1H-pyrrol-2-yl}propanoic acid](/img/structure/B5562198.png)

![methyl 3-(cyclobutylmethoxy)-5-[rel-(1S,6R)-3,9-diazabicyclo[4.2.1]non-9-ylcarbonyl]benzoate hydrochloride](/img/structure/B5562234.png)

![N-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-N,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5562243.png)